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Oct-6-ynamide

Cat. No.: B12940793
CAS No.: 856177-58-7
M. Wt: 139.19 g/mol
InChI Key: AWWPGZNXUSUGBU-UHFFFAOYSA-N
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Description

Historical Development of Ynamide Research

The exploration of nitrogen-substituted alkynes began with the synthesis of ynamines, which lack the stabilizing electron-withdrawing group on the nitrogen atom. The first attempted preparation of these compounds dates back to 1892, with their successful isolation and characterization occurring much later in 1958. dicp.ac.cn However, the high reactivity and instability of ynamines, particularly their susceptibility to hydrolysis, limited their widespread application in synthesis. dicp.ac.cn

A significant breakthrough came with the discovery of ynamides by Viehe in 1972. acs.orgresearchgate.net Ynamides, which feature an electron-withdrawing group on the nitrogen atom, were found to possess greater stability compared to their ynamine counterparts. dicp.ac.cn Despite their discovery, the chemistry of ynamides remained relatively unexplored for several decades. The renaissance of ynamide chemistry began at the turn of the 21st century, spurred by the development of robust and general synthetic methods, particularly copper-catalyzed cross-coupling reactions. acs.orgresearchgate.net These advancements have made a wide variety of ynamides readily accessible, even on a multi-gram scale, paving the way for their extensive use as versatile intermediates in the synthesis of complex molecules, including nitrogen-containing heterocycles and natural products. nih.govnih.govbeilstein-journals.org

Unique Electronic Structure and Reactivity Profile of the Ynamide Moiety

The distinct reactivity of ynamides stems from their unique electronic properties, which are a direct consequence of the interplay between the nitrogen atom and the alkyne functionality. dicp.ac.cnrsc.org

Polarization of the Carbon-Carbon Triple Bond by the Nitrogen Atom

The nitrogen atom, with its lone pair of electrons, is directly attached to the sp-hybridized carbon of the alkyne. This arrangement leads to a significant electronic interaction where the nitrogen atom donates electron density to the carbon-carbon triple bond. dicp.ac.cnnih.gov This donation of electrons results in a strong polarization of the π-system. The β-carbon (the carbon atom of the triple bond not attached to the nitrogen) becomes electron-rich and nucleophilic, while the α-carbon (the carbon atom attached to the nitrogen) becomes electron-deficient and electrophilic. mpg.dersc.org This inherent polarization is a key factor governing the regioselectivity observed in many reactions of ynamides. acs.org

Dual Electrophilic and Nucleophilic Character

The electronic structure of the ynamide moiety endows it with both electrophilic and nucleophilic properties. dicp.ac.cnrsc.org The electron-rich β-carbon readily reacts with electrophiles, while the electron-deficient α-carbon is susceptible to attack by nucleophiles. mpg.dersc.org This ambiphilic nature allows ynamides to participate in a wide array of chemical transformations, including cycloadditions, hydrofunctionalizations, and annulations, often with high regioselectivity. dicp.ac.cnnih.gov This dual reactivity is a cornerstone of ynamide chemistry, enabling the construction of complex molecular architectures from simple starting materials.

Oct-6-ynamide as a Representative Substrate within Ynamide Chemistry

To illustrate the fundamental principles of ynamide chemistry, we will focus on this compound as a representative substrate. While specific research data on this compound itself is limited in publicly available literature, its structure embodies the key features of an alkyl-substituted ynamide. We can infer its reactivity from studies on closely related analogues, such as N-methoxycarbonyl-N-methyl-1-octynylamine, which has been used in cycloaddition reactions. nih.gov The hexyl group at the terminus of the alkyne is a simple, non-polar alkyl chain, which allows for the examination of the inherent reactivity of the ynamide functional group without significant electronic or steric influence from the substituent.

The synthesis of an N-sulfonylated this compound can be envisioned through established copper-catalyzed cross-coupling methodologies. For instance, the reaction of a suitable sulfonamide with a 1,1-dibromo-1-octene precursor would be a viable route. orgsyn.org

Table 1: Representative Synthesis of an Alkyl-Substituted Ynamide

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Product
Sulfonamide1,1-Dibromo-1-octeneCuI / DMEDACs₂CO₃DMF70-90N-Sulfonyl-oct-6-ynamide
This table represents a generalized synthetic approach based on established methods for alkyl-substituted ynamides. orgsyn.org

The reactivity of this compound would be expected to follow the general patterns observed for other alkyl-substituted ynamides. For example, in cycloaddition reactions, the choice of reaction partner and catalyst can lead to a variety of heterocyclic products. A notable example is the [2+2] cycloaddition of an octynamide derivative with ketenes to form 3-aminocyclobutenones. nih.gov

Table 2: Example of a [2+2] Cycloaddition Reaction with an Octynamide Derivative

Ynamide SubstrateKetene (B1206846) SourceConditionsProductYield (%)
N-Methoxycarbonyl-N-methyl-1-octynylamineIsobutyryl chloride / Et₃NCH₂Cl₂3-(Methoxycarbonyl)methylamino-2-hexyl-4,4-dimethylcyclobut-2-en-1-oneExcellent
Data derived from studies by Danheiser et al. on the reactivity of ynamides with ketenes. nih.gov

Furthermore, spectroscopic analysis is a critical tool for the characterization of ynamides. The carbon-carbon triple bond stretch in the infrared (IR) spectrum and the characteristic chemical shifts in nuclear magnetic resonance (NMR) spectroscopy are key identifiers.

Table 3: Representative Spectroscopic Data for an Alkyl-Substituted Ynamide

Spectroscopic TechniqueCharacteristic FeatureTypical Value
FTIR ν(C≡C)~2220 cm⁻¹
¹³C NMR Cα (≡C-N)~70-75 ppm
¹³C NMR Cβ (R-C≡)~95-100 ppm
These values are representative and can vary depending on the specific substituents on the nitrogen and the alkyne.

Through the lens of this compound as a model compound, the subsequent sections of this article will delve deeper into the specific facets of ynamide chemistry outlined in the introduction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B12940793 Oct-6-ynamide CAS No. 856177-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856177-58-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

oct-6-ynamide

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h4-7H2,1H3,(H2,9,10)

InChI Key

AWWPGZNXUSUGBU-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCC(=O)N

Origin of Product

United States

Reactivity and Transformations of Oct 6 Ynamide

Cascade and Tandem Reactions Involving Oct-6-ynamide

Cascade and tandem reactions provide an efficient pathway to increase molecular complexity from simple starting materials in a single synthetic operation. Ynamides, including structures related to this compound, are excellent substrates for such transformations. acs.org

Gold-catalyzed reactions are prominent in this area. For instance, a gold-catalyzed alkyne oxidative cyclization/Mannich-type addition cascade reaction of ynamides with 1,3,5-triazinanes has been developed to synthesize functionalized fluorenes with a quaternary carbon center. acs.org This process involves the in situ formation of α-oxo gold carbene species. acs.org Another example is the gold(I)-catalyzed one-pot stereoselective ynamide isomerization/[4+2] cycloaddition sequence, where the ynamide first isomerizes to an electron-rich diene that subsequently undergoes an intra- or intermolecular Diels-Alder reaction. rsc.org

Palladium catalysis also enables powerful tandem sequences. A notable example is the Pd-catalyzed N-to-C allyl transfer followed by an intramolecular ketenimine-[2+2] cycloaddition of N-allyl ynamides, leading to bridged and fused bicycloimines. researchgate.net

Furthermore, Brønsted acid-catalyzed cyclizations have been reported. The protonation of an ynamide generates a reactive keteniminium ion, which can initiate cationic cascade reactions to form polycyclic frameworks. chinesechemsoc.org For example, ether-tethered allylic ynamides undergo a metal-free intramolecular alkoxylation-initiated cascade reaction. rsc.org

Other tandem reactions include a cycloisomerization/Diels-Alder sequence involving allenynamides, where a silver triflate catalyst promotes the cycloisomerization to form a reactive diene that can be trapped by a dienophile. rsc.org Additionally, a benzannulation/ring-closing metathesis route has been developed for synthesizing highly substituted benzofused nitrogen heterocycles. rsc.org This involves a pericyclic cascade of a chiral ynamide with a cyclobutenone. rsc.org

A summary of representative cascade and tandem reactions involving ynamide structures similar to this compound is presented below:

Reaction TypeCatalyst/ReagentReactant(s)Product TypeRef.
Isomerization/[4+2] CycloadditionGold(I)Ynamide, DienophileBicyclic Aza Compounds rsc.org
Cycloisomerization/Diels-AlderSilver TriflateAllenynamide, DienophileTricyclic Structures rsc.org
Benzannulation/Ring-Closing Metathesis-Chiral Ynamide, CyclobutenoneBenzofused Nitrogen Heterocycles rsc.org
Alkyne Oxidative Cyclization/Mannich AdditionGoldYnamide, 1,3,5-TriazinaneFunctionalized Fluorenes acs.org
N-to-C Allyl Transfer/Intramolecular [2+2]PalladiumN-Allyl YnamideBicyclic Imines researchgate.net
Intramolecular Alkoxylation CascadeBrønsted AcidEther-Tethered Allylic YnamideIsochromanones rsc.org

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in organic synthesis, and ynamides are highly effective partners in these processes, participating as two-, three-, or four-atom components. rsc.orgacs.org

[2+2] cycloadditions of ynamides provide a direct route to cyclobutene (B1205218) and other four-membered ring derivatives. These reactions can be catalyzed by various transition metals.

The reaction of ynamides with ketones and other carbonyl compounds is a key method for synthesizing four-membered rings. For instance, a photochemical benzannulation reaction between N-phosphoryl ynamides and α-diazo ketones proceeds through a [2+2] cycloaddition. orgsyn.orgorgsyn.org The process involves the Wolff rearrangement of the α-diazo ketone to a vinylketene, which then undergoes a rapid [2+2] cycloaddition with the ynamide to form a vinylcyclobutenone intermediate. orgsyn.orgorgsyn.org

Catalytic asymmetric [2+2] cycloadditions have also been developed. A dicationic (S)-BINAP-derived palladium(II) complex catalyzes the formal cycloaddition between an ynamide and ethyl trifluoropyruvate to yield an oxetene with high enantiomeric excess. rsc.org Copper(II) complexes have been employed for catalytic enantioselective [2+2] cycloadditions with cyclic α-alkylidene β-oxo imides, producing multifunctional cyclobutene-fused lactones and their ketone analogues. rsc.org

Catalyst SystemYnamide ReactantCarbonyl PartnerProductEnantiomeric Excess (ee)Ref.
(S)-BINAP-Pd(II) complexSulfonamide-derived ynamideEthyl trifluoropyruvateChiral oxetene>99% rsc.org
Chiral Cu(bisoxazoline) complexN-acyl ynamideCyclic α-alkylidene β-oxo imideCyclobutene-fused lactoneHigh rsc.org
Ruthenium/PNNP complexYnamideβ-ketoesterBicyclic structureGood to high rsc.org

Stereochemical control is a crucial aspect of [2+2] cycloadditions involving ynamides. The use of chiral catalysts is a primary strategy for achieving high enantioselectivity. rsc.org For example, chiral Cu(bisoxazoline) complexes at low temperatures have been shown to provide excellent yields and enantiomeric excesses in the reaction of ynamides with cyclic α-alkylidene β-oxo imides. rsc.org The proposed mechanism suggests that the reaction proceeds through a conformationally restricted Cu(II) complex, stabilized by intramolecular hydrogen bonding, which dictates the stereochemical outcome. rsc.org

In palladium-catalyzed intramolecular [2+2] cycloadditions of propargylic allyl ethers, the geometry of the alkene moiety determines the stereochemical pathway, leading to different diastereomeric bicyclic ketimines. rsc.org Computational studies, such as Molecular Electron Density Theory (MEDT), have been used to understand the molecular mechanism and stereoselectivity of [2+2] cycloaddition reactions between ynamines (related to ynamides) and nitroalkenes, suggesting a stepwise mechanism that retains the stereochemistry of the nitroalkene. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. academie-sciences.fr Ynamides can act as dienophiles in these reactions. Gold-catalyzed diastereoselective [4+2] cycloadditions of ynamides with enol ethers have been reported. rsc.org In some cases, the ynamide first undergoes a gold-catalyzed isomerization to an electron-rich diene, which then participates in an intermolecular Diels-Alder reaction with an electron-poor dienophile. rsc.org

Inverse electron-demand [4+2] cycloadditions are also possible. For instance, the intramolecular reaction of ynamidyl pyrimidines under microwave irradiation at high temperatures yields polycyclic 4-aminopyridines. rsc.org

Reaction TypeCatalyst/ConditionsYnamide RolePartnerProductRef.
Intermolecular Diels-AlderGold(I) / IsomerizationDiene (after isomerization)Electron-poor dienophileBicyclic aza compound rsc.org
Diastereoselective [4+2]Gold / In situ formationDienophileEnol etherSubstituted N-heterocycle rsc.org
Inverse Electron-Demand [4+2]Microwave / 210 °CDienophilePyrimidine (intramolecular)Polycyclic 4-aminopyridine rsc.org

Formal [4+3] cycloadditions provide access to seven-membered rings, which are core structures in many natural products. researchgate.net Gold-catalyzed formal [4+3] cycloadditions of N-methyl-N-(phenylethynyl)methanesulfonamide (an ynamide) with chiral epoxides have been developed to prepare benzene-fused seven-membered oxacycles with moderate to high enantioselectivity. rsc.org The proposed mechanism involves the activation of the ynamide by the gold catalyst to form a ketenimine intermediate. This intermediate then reacts with the epoxide to form an oxonium species, which undergoes an SN2-type attack by the neighboring benzene (B151609) ring to form the seven-membered ring. rsc.org

CatalystYnamide ReactantPartnerProductEnantioselectivityRef.
GoldN-methyl-N-(phenylethynyl)methanesulfonamideChiral epoxidesBenzene-fused seven-membered oxacyclesModerate to high rsc.org

[2+2] Cycloadditions

Cyclization and Annulation Reactions of this compound

The unique electronic properties of ynamides, including this compound, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom, make them highly versatile building blocks in organic synthesis. rsc.orgjsynthchem.com This polarization allows for both nucleophilic and electrophilic characteristics, which have been extensively exploited in a variety of cyclization and annulation reactions to construct complex nitrogen-containing heterocyclic structures. researchgate.net These transformations can be initiated through intramolecular processes, mediated by Brønsted acids, or catalyzed by transition metals, each offering distinct pathways to diverse molecular architectures. rsc.orgd-nb.info

Intramolecular Cyclizations

Intramolecular cyclization reactions of ynamides, such as those involving this compound derivatives, offer a powerful strategy for the synthesis of N-heterocycles with a high degree of stereocontrol. rsc.orgd-nb.info These reactions can proceed through various mechanisms, including anionic and radical pathways. d-nb.info

Anionic cyclizations can be initiated by deprotonation at a position alpha to the sulfonyl group in N-sulfonyl ynamides. d-nb.info This can lead to subsequent intramolecular cyclization. For instance, treatment of N-sulfonyl ynamides with lithium diisopropylamine (B44863) (LDA) can initiate a skeletal reorganization through a lithiation/4-exo-dig cyclization cascade. d-nb.info The presence of additives like 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) can influence the reaction pathway, leading to different products. d-nb.info

Intramolecular carbometallation represents another significant class of intramolecular cyclizations. academie-sciences.fr Depending on the tether between the metal and the alkyne, this method can be used to synthesize a variety of nitrogen-containing rings. academie-sciences.fr For example, intramolecular carbocupration of ynamides has been shown to be an effective method for preparing indoles and related heterocycles, typically resulting in a single regioisomer from a 5-endo-dig cyclization. academie-sciences.fr

The total synthesis of natural products like (-)-herbindoles A, B, and C has been achieved using a transition-metal-catalyzed intramolecular [2+2+2] cyclization between an ynamide and a diyne moiety within the same molecule. nih.gov This highlights the utility of intramolecular cyclizations in the efficient construction of complex polycyclic systems from a common intermediate. nih.gov

Brønsted Acid-Mediated Cyclizations

Brønsted acid-catalyzed reactions of ynamides have emerged as a significant area of ynamide chemistry, offering metal-free alternatives for the synthesis of heterocyclic compounds. researchgate.net These reactions typically proceed through the formation of a highly reactive keteniminium ion intermediate upon protonation of the ynamide. researchgate.netchinesechemsoc.org

This reactive intermediate can then be trapped by various internal nucleophiles, leading to cyclization. For example, Brønsted acid-promoted arene-ynamide cyclizations have been successfully employed to construct multicyclic quinoline (B57606) structures. researchgate.netacs.org This methodology involves an electrophilic aromatic substitution reaction and has been applied to the total synthesis of marinoquinolines. researchgate.netacs.org

Furthermore, Brønsted acids can catalyze the cyclization of ene-ynamides to form medium-sized 7- or 8-membered azacycles. researchgate.net This approach utilizes a simple carbon-carbon double bond as the nucleophile and is notable for its mild reaction conditions and the absence of a need for high dilution to achieve medium-sized ring formation. researchgate.net The reaction is compatible with a variety of substituents on the ynamide. researchgate.net In polyene cyclizations initiated by ynamide protonation, the use of a stoichiometric amount of a strong acid like triflic acid was found to be crucial for achieving the desired tricyclic product with high cis-diastereoselectivity. chinesechemsoc.org

Recent research has also demonstrated the use of chiral Brønsted acids to achieve asymmetric dearomatization of indolyl ynamides, leading to the enantioselective synthesis of polycyclic indolines. xmu.edu.cn This highlights the potential for stereocontrolled transformations using this methodology. xmu.edu.cn

Transition Metal-Catalyzed Annulations

Transition metal catalysis has significantly broadened the scope of ynamide reactivity, enabling a wide array of annulation reactions for the construction of diverse heterocyclic scaffolds. rsc.orgresearchgate.net Gold, nickel, and rhodium are among the most effective metals for catalyzing these transformations. rsc.orgjsynthchem.com

Gold catalysts are particularly effective at activating the triple bond of ynamides, facilitating annulations with various unsaturated partners. jsynthchem.com Gold-catalyzed reactions often proceed through the formation of α-imino gold carbenes or ketenimine intermediates. rsc.orgxmu.edu.cn

Gold-catalyzed [4+2] annulations of ynamides with 2-ethynylanilines or aminocarbonyls provide access to substituted 2-aminoquinolines. researchgate.net Similarly, formal [4+3] cycloadditions with chiral epoxides can yield benzene-fused seven-membered oxacycles. rsc.org The mechanism is proposed to involve ynamide activation by the gold catalyst to form a ketenimine, which then reacts with the epoxide. rsc.org

[3+2] annulations are also common. For example, the reaction of ynamides with isoxazoles, catalyzed by gold, can produce 2-aminopyrroles and pyridines. jsynthchem.com Gold-catalyzed annulations of ynamides with α-aryl diazonitriles can also lead to 1-amino-1H-indenes through an ionic pathway initiated by a highly electrophilic α-cyano arylgold carbene. rsc.org Furthermore, a ligand-dependent cyclization strategy using gold catalysts allows for the divergent synthesis of indole (B1671886) and furoindole scaffolds from the same ynamide precursors by simply changing the phosphine (B1218219) ligand. rsc.org

Catalyst SystemReactant 2Product TypeReference
Ph₃PAuCl/AgNTf₂2-Ethynylanilines2-Aminoquinolines researchgate.net
Gold(I)Chiral EpoxidesBenzene-fused Oxacycles rsc.org
Gold(I)Isoxazoles2-Aminopyrroles/Pyridines jsynthchem.com
Gold(I)α-Aryl diazonitriles1-Amino-1H-indenes rsc.org
Gold(I)/PPh₃Internal NucleophileIndoles rsc.org
Gold(I)/Me₄ᵗBuXPhosInternal NucleophileFuroindoles rsc.org

Nickel catalysts offer a cost-effective and versatile platform for ynamide transformations. acs.org Nickel-catalyzed reactions often involve the formation of an alkenyl nickel species. researchgate.net

A notable application is the highly regioselective addition/cyclization of ynamide-benzylnitriles with organoboronic acids. acs.org This reaction, catalyzed by a simple nickel salt and a phosphine ligand, provides a route to diamino-functionalized 1-arylnaphthalenes. acs.org The reaction is believed to proceed via β-addition of the arylboronic acid to the ynamide. acs.org

Nickel catalysis has also been employed in the amination/cyclization of ynamide-nitriles with amines to produce functionalized 3-aminoindoles and 4-aminoisoquinolines. researchgate.net In this process, the tosyl group on the ynamide acts as a directing group, ensuring high regioselectivity of the β-addition. researchgate.net Additionally, nickel-catalyzed tandem alkoxylation/Claisen rearrangement of ynamides with 3,3-difluoroallyl alcohol has been developed for the synthesis of β,β-difluoromethyleneamide derivatives. acs.org

Catalyst SystemReactantsProduct TypeReference
NiI₂/P(p-MeOC₆H₄)₃Ynamide-benzylnitrile, Organoboronic acid1-Arylnaphthalenes acs.org
Nickel/Lewis AcidYnamide-nitrile, Amine3-Aminoindoles/4-Aminoisoquinolines researchgate.net
Nickel(0)/LigandYnamide, 3,3-Difluoroallyl alcoholβ,β-Difluoromethyleneamides acs.org

Rhodium catalysts are particularly effective in mediating cycloaddition reactions, especially [2+2+2] cyclotrimerizations. acs.org These reactions are highly atom-economical and can be used to construct highly substituted benzene rings and other cyclic systems. acs.org

Rhodium-catalyzed [2+2+2] cycloadditions of diynes with ynamides have been used to construct axially chiral anilides. researchgate.net The regioselectivity of these cyclotrimerizations can often be controlled, as seen in the reaction of alkynyl yndiamides with monoalkynes to form 7-aminoindolines. acs.org The electronic properties of the alkyne partner dictate the regiochemical outcome. acs.org

A rhodium-catalyzed azide-alkyne cycloaddition of internal ynamides has been developed for the regioselective synthesis of 5-amino-triazoles under mild conditions. acs.org Furthermore, the [2+2+2] cycloaddition of alkynyl-ynamides with carbon disulfide, catalyzed by a rhodium/BINAP system, provides a direct route to indolothiopyrane thiones. scirp.org The substitution pattern on the ynamide controls the regiochemistry of the product. scirp.org

Catalyst SystemReactantsProduct TypeReference
Rhodium/Chiral LigandDiyne, YnamideAxially Chiral Anilides researchgate.net
Cationic Rhodium(I)Alkynyl yndiamide, Alkyne7-Aminoindolines acs.org
Rhodium(I)Internal ynamide, Azide (B81097)5-Amino-triazoles acs.org
[RhCl(C₈H₁₄)₂]₂/BINAPAlkynyl-ynamide, Carbon DisulfideIndolothiopyrane thiones scirp.org
Palladium-Catalyzed Cyclizations

Palladium catalysis offers a powerful tool for the cyclization of ynamide substrates, including derivatives of this compound. These reactions often proceed through a cascade mechanism, enabling the rapid construction of complex nitrogen-containing heterocyclic structures. nih.govrsc.org The specific outcome of the cyclization is highly dependent on the substrate structure and reaction conditions.

One notable application involves the intramolecular cyclization of N-alkynyl alkyloxycarbamates, which can be prepared from this compound. In a process catalyzed by Pd(PPh₃)₄ with a copper(II) halide co-catalyst (e.g., CuCl₂ or CuBr₂), these substrates undergo cyclization to form 4-halo-oxazolones. nih.govorganic-chemistry.org This transformation proceeds via a halopalladation mechanism, generating a σ-vinylpalladium intermediate that is subsequently trapped by the carbamate (B1207046) oxygen nucleophile. organic-chemistry.org The resulting 4-halo-oxazolones are versatile intermediates for further functionalization through cross-coupling reactions. nih.gov

Another significant palladium-catalyzed transformation is the cascade cyclization of bromoenynamides, which can be synthesized incorporating the this compound framework. These reactions can lead to the formation of intricate tricyclic aza-cycles. nih.govrsc.orgrsc.org For instance, a bromoenynamide equipped with an additional alkyne or ynamide substituent can undergo a palladium-catalyzed cascade to afford azatricyclic products, offering a regiospecific route to highly functionalized azacycles. rsc.orgrsc.org The mechanism involves carbopalladation of the ynamide, and the tether length between the reacting moieties influences the size of the rings formed. rsc.org

The table below summarizes representative conditions for palladium-catalyzed cyclizations applicable to this compound derivatives.

Catalyst/ReagentsSubstrate TypeProductRef.
Pd(PPh₃)₄, CuBr₂N-(Oct-6-ynyl) alkyloxycarbamate4-Bromo-oxazolone derivative nih.govorganic-chemistry.org
Pd(OAc)₂, P(o-tol)₃Bromoenynamide from this compoundTricyclic azacycle rsc.orgrsc.org
PdCl₂(PPh₃)₂N-allyl-γ-branched this compoundCyclopentenimine derivative nih.gov

Polyene Cyclization Initiated by this compound Protonation

The ynamide functional group in this compound can act as a potent initiator for polyene cyclization reactions upon protonation. chinesechemsoc.orgpku.edu.cnchinesechemsoc.org This biomimetic strategy allows for the construction of complex polycyclic frameworks, such as those found in terpenes and steroids. chinesechemsoc.orgresearchgate.net Protonation of the ynamide by a strong Brønsted acid, like triflic acid (TfOH), generates a highly reactive keteniminium ion. chinesechemsoc.orgpku.edu.cnorgsyn.org This electrophilic intermediate triggers a cationic cascade, leading to the cyclization of appended polyene chains. orgsyn.orgresearchgate.net

A remarkable feature of using an ynamide initiator is its ability to control the stereochemistry of the cyclization products. Research has shown that both E- and Z-configured ynamide-capped polyenes (YCPs) can lead to the formation of cis-decalin frameworks with excellent diastereoselectivity, a result that is challenging to achieve with conventional polyene cyclizations. chinesechemsoc.orgpku.edu.cn This unusual stereochemical outcome is attributed to steric repulsion in the transition state of the Friedel-Crafts-type cyclization involving the iminium group. chinesechemsoc.orgpku.edu.cnchinesechemsoc.org

The process is believed to follow a stepwise, double protonation mechanism, and an excess of the acid promoter is often essential for the reaction to proceed to completion without premature termination. chinesechemsoc.orgpku.edu.cn The resulting polycyclic structures contain an amino functionality, making them valuable precursors for the synthesis of alkaloids and other nitrogen-containing natural products. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

PromoterSubstrateKey IntermediateProductRef.
Triflic Acid (TfOH)Polyene-tethered this compoundKeteniminium ioncis-Decalin framework chinesechemsoc.orgpku.edu.cn
Bistriflimide (Tf₂NH)Polyene-tethered this compoundKeteniminium ionPolycyclic nitrogen heterocycle orgsyn.orgresearchgate.net

Ring-Closing Metathesis (RCM) in Conjunction with Ynamides

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, and ynamides, including this compound, have been successfully employed in these transformations. nih.govnih.gov Ene-ynamides, which are molecules containing both an alkene and an ynamide moiety, can undergo RCM to produce nitrogen-containing heterocycles with a dienamide unit. researchgate.net

The reaction is typically catalyzed by ruthenium-based catalysts, such as the second-generation Grubbs catalyst. researchgate.netacs.org The RCM of an ene-ynamide derived from this compound would proceed to form a cyclic structure, with the size of the ring being dependent on the length of the tether connecting the alkene and the ynamide. This methodology has been used to synthesize a variety of heterocycles, including six-, seven-, and eight-membered rings. researchgate.net

Furthermore, tandem RCM processes involving diene-ynamides have been developed. acs.org This allows for the construction of more complex bicyclic systems in a single operation. The success of these reactions highlights the compatibility of the ynamide functionality with common olefin metathesis catalysts. nih.gov The resulting cyclic dienamides are versatile synthetic intermediates, for example, for use in Diels-Alder cycloadditions. acs.org

CatalystSubstrate TypeProduct TypeRef.
Grubbs Catalyst (2nd Gen)Ene-ynamide from this compoundCyclic dienamide researchgate.netacs.org
Hoveyda-Grubbs CatalystDiene-ynamide from this compoundBicyclic dienamide nih.govacs.org

Addition Reactions

Electrophilic Additions

The polarized triple bond of this compound makes it susceptible to electrophilic addition reactions. Upon interaction with an electrophile, a highly reactive keteniminium ion is typically formed, which can then be trapped by a nucleophile. orgsyn.orgrsc.org

This compound can act as a nucleophile in additions to carbonyl compounds, particularly activated electrophiles like isatins. rsc.org These reactions provide access to 3-hydroxyoxindoles, a core structure in many biologically active alkaloids. nih.gov The addition of terminal ynamides to isatins can be achieved with high yields and enantioselectivities when using a chiral copper(I)-bisoxazolidine catalyst system. nih.govnih.gov

The reaction proceeds under mild, base-free conditions and is scalable. rsc.orgnih.gov It is proposed that the copper catalyst activates the isatin, and the ynamide adds in a 1,2-fashion. rsc.org This process generates a tetrasubstituted stereocenter at the C3 position of the oxindole (B195798) ring. The resulting products, containing a versatile ynamide moiety, can be further transformed into various functional groups, such as 1,3-amino alcohols and β-hydroxy amides. nih.govnih.gov A zinc-catalyzed alkyne-carbonyl metathesis between ynamides and isatins has also been reported to produce fully substituted alkenes stereoselectively. figshare.comacs.org

CatalystElectrophileProductKey FeaturesRef.
Cu(I)-bisoxazolidine complexIsatin3-Hydroxy-3-(oct-6-ynyl)oxindoleHigh enantioselectivity, base-free nih.govnih.gov
Zinc catalystIsatinIndolone with fully substituted alkeneStereoselective, mild conditions figshare.comacs.org

The formation of a keteniminium intermediate is a central theme in the reactivity of this compound. orgsyn.orgresearchgate.net This highly electrophilic species is generated when the ynamide reacts with a Brønsted acid, a Lewis acid, or other electrophiles. orgsyn.orgresearchgate.netspringernature.com The unique reactivity of these activated keteniminium ions enables transformations that are not feasible with less polarized alkynes. researchgate.net

Once formed from this compound, the keteniminium ion is a potent electrophile that readily reacts with a wide range of nucleophiles. researchgate.net This reactivity is the foundation for numerous synthetic methods, including the polyene cyclizations discussed previously (Section 3.3.4), where the keteniminium ion initiates the cationic cascade. chinesechemsoc.orgpku.edu.cn It is also the key intermediate in various cycloadditions and Friedel-Crafts-type reactions. rsc.orgrsc.org For example, in the presence of an acid catalyst, the keteniminium intermediate derived from an ynamide can be trapped by electron-rich arenes. rsc.org The stability and high electrophilicity of the keteniminium ion derived from ynamides like this compound make it a cornerstone of modern synthetic organic chemistry. orgsyn.orgresearchgate.net

Nucleophilic Additions

Ynamides exhibit enamide-like nucleophilicity, allowing them to react with various electrophiles. rsc.org This reactivity can be modulated by reaction conditions; acidic conditions typically favor α-addition, while basic conditions promote β-addition. researchgate.net

In the context of this compound, nucleophilic additions can be catalyzed by Lewis acids, which activate carbonyl electrophiles. For instance, the addition of ynamides to isatins can be achieved under base-free conditions, proceeding through a keteniminium intermediate. nih.gov While specific examples with this compound are not detailed, the general reactivity pattern suggests its utility in similar transformations. The inherent nucleophilicity of terminal ynamides has been harnessed in 1,2-addition reactions to carbonyl and imine electrophiles, often with high stereoselectivity. rsc.org

A notable application of ynamide nucleophilicity is in Friedel-Crafts-type reactions. A three-component reaction involving an ynamide, an electron-rich arene, and an iodine(III) electrophile leads to α-aryl-β-iodanyl enamides with high regio- and stereoselectivity. rsc.org Density Functional Theory (DFT) calculations suggest that a distorted keteniminium intermediate directs the trans-selective addition of the arene nucleophile. rsc.org

Reaction Type Electrophile Catalyst/Conditions Key Intermediate Product Type
1,2-AdditionCarbonyls, IminesLewis AcidKeteniminiumPropargylic alcohols/amines
Friedel-Crafts typeArenes, HeteroarenesIodine(III) electrophileKeteniminiumα-Aryl-β-iodanyl enamides

Hydro-Heteroatom Additions

Hydro-heteroatom additions to ynamides involve the addition of an H-Y bond (where Y is a heteroatom like O, S, or N) across the alkyne functionality. These reactions provide a direct route to functionalized enamides.

The hydrative aminoxylation of ynamides is a unique transformation that can proceed through two distinct mechanistic pathways, both involving the versatile persistent radical TEMPO or its oxidized form, TEMPO+. nih.gov One pathway involves a polar-radical crossover mechanism where a radical species adds to a keteniminium intermediate. nih.gov The alternative pathway is a nucleophile/electrophile cooperative process. nih.gov This reaction tolerates a range of aromatic and aliphatic substituents on the ynamide, affording α-aminooxy ketone products in high yields. nih.govresearchgate.net Isotopic labeling studies using ¹⁸O-water confirmed that in the TEMPO⁺-mediated reaction, the oxygen atom is incorporated into the carbonyl group, supporting a mechanism involving cationic activation and subsequent hydrolysis. nih.gov

Ynamide Substrate Reagents Conditions Product Yield
Aryl-substituted ynamidesTEMPO, H₂OAmbient Temperatureα-Aminooxy KetonesHigh
Aliphatic-substituted ynamidesTEMPO, H₂O40 °Cα-Aminooxy KetonesHigh

The hydrosulfuration of ynamides offers a highly chemo-, regio-, and stereoselective method for creating vinyl sulfides. This reaction is particularly effective for the modification of cysteine residues in peptides and proteins. nih.gov The process proceeds efficiently under slightly basic aqueous conditions (pH 8), leading exclusively to the Z-isomer of the resulting thioether conjugate. nih.govdntb.gov.ua The reaction is compatible with various functional groups found in peptides, including amino, carboxyl, and hydroxyl groups. dntb.gov.ua The strong electron-withdrawing group on the ynamide nitrogen is crucial for this base-promoted nucleophilic β-addition. researchgate.net

Reactants Conditions Product Stereochemistry Key Feature
Ynamide, Thiol (e.g., Cysteine)pH 8 aqueous bufferZ-isomerHigh chemoselectivity for Cys

Hydroamidation of ynamides provides access to ketene (B1206846) aminals. nih.gov For instance, a protocol using ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃], N-iodosuccinimide (NIS), and acetonitrile (B52724) has been developed for the synthesis of highly substituted oxazoles from ynamides, a reaction that proceeds via hydroamidation and subsequent cyclization. nih.gov Gold(I)-catalyzed hydroamination of ynamides with anilines is also a well-established method, yielding enamines with high regioselectivity. researchgate.net The regioselectivity is rationalized by the polarization of the alkyne by the Au(I) catalyst. researchgate.net

Catalyst System Amine Source Product Type Reference
Yb(OTf)₃, NIS, CH₃CNAcetonitrileSubstituted Oxazoles nih.gov
Au(I) complexesAnilinesEnamines researchgate.net

Radical Addition Reactions

While ionic reactions of ynamides are well-explored, their radical-based transformations have gained increasing attention. researchgate.net The radical chemistry of ynamides can be challenging due to high reactivity and potential for undesirable byproducts. springernature.com However, controlled radical additions offer unique pathways for functionalization.

Photoinduced reactions provide a mild and efficient way to initiate radical processes with ynamides. Under visible light irradiation, often with a photocatalyst, various radical cascade reactions can be initiated. rsc.org For example, a photocatalyst-free method has been developed for the structural rearrangement and functionalization of amides. rsc.org

A key challenge in ynamide radical chemistry is controlling the regioselectivity of the radical addition to the α- or β-carbon, which often leads to a mixture of E/Z isomers. springernature.com However, photoinduced processes have been developed that achieve regio- and chemoselective ynamide bond fission and functionalization. springernature.comresearchgate.net In one study, photoinduced radical-triggered cyclization of 2-alkynyl-ynamides was used to synthesize chalcogen-substituted indole derivatives. springernature.com The mechanism involves the generation of a sulfonyl radical which adds regioselectively to the α-carbon of the ynamide, initiating a cascade that leads to the final product. rsc.org

Control experiments have confirmed the involvement of radical pathways in these transformations. rsc.org The presence of radical trapping agents like TEMPO can inhibit or alter the course of the reaction, providing evidence for radical intermediates. rsc.org

Reaction Type Initiation Key Intermediate Outcome Reference
Radical Cascade AnnulationPhotoredox Catalysisβ-Oxyvinyl radicalTricyclic/Spiro-tetracyclic compounds nih.gov
Structural ReshufflingPhotoinduced (catalyst-free)Sulfonyl radicalChalcogen-substituted indoles springernature.comrsc.org
Regio- and Chemoselectivity in Radical Additions

The radical chemistry of ynamides, including this compound, presents significant challenges due to high reactivity, the potential for undesirable byproducts, and inherent issues with regio- and chemoselectivity. researchgate.net Radical additions to the polarized carbon-carbon triple bond of ynamides can, in principle, occur at either the α- or β-carbon. While many radical cyclizations prefer to attack the α-position to form smaller, kinetically favored rings, the regioselectivity can be influenced by various factors. researchgate.net

In the context of intermolecular radical additions, studies on ynamides have shown that the choice of radical precursor and reaction conditions plays a crucial role in determining the outcome. For instance, the addition of sulfonyl radicals, generated under blue LED irradiation, to ynamides has been observed to proceed with high regioselectivity, favoring addition to the α-carbon. rsc.org This selective addition initiates a cascade of events, including cyclization and bond cleavage/migration. rsc.org However, issues can arise, as metal- or oxidant-induced radical additions to the α- and β-carbons of ynamides can sometimes lead to a mixture of E/Z isomers. nih.gov

Research on yne-tethered ynamides has demonstrated that the nature of the radical species can dictate the chemoselectivity of the reaction. For example, a selenyl radical has been shown to preferentially attack the alkyne moiety over the ynamide, leading to a regioselective 5-exo-dig cyclization to form 4-selenyl-pyrroles. researchgate.net This highlights the subtle electronic and steric factors that govern the selectivity in these complex systems. The challenge lies in controlling these factors to achieve a desired, single product. researchgate.net

Table 1: Regio- and Chemoselectivity in Radical Additions to Ynamides
Radical SpeciesReaction TypeObserved SelectivityKey FindingsCitation
Sulfonyl RadicalPhotoinduced AdditionHigh regioselectivity for α-carbon additionInitiates a cyclization and bond cleavage/migration cascade. rsc.org
Selenyl RadicalCyclization of yne-tethered ynamidesChemoselective attack on the alkyne over the ynamide; regioselective 5-exo-dig cyclization.Leads to the formation of 4-selenyl-pyrroles. researchgate.net
Various Radicals (metal/oxidant induced)Intermolecular AdditionMixture of E/Z isomersHighlights the challenge in controlling stereoselectivity. nih.gov

Rearrangement and Cycloisomerization Reactions

Ynamides are valuable precursors for a variety of rearrangement and cycloisomerization reactions, leading to the formation of diverse and complex cyclic structures. rsc.orgsioc-journal.cnnih.gov These transformations often proceed with high efficiency and atom economy. researchgate.net

[1,n]-Hydride Shifts

A significant transformation involving ynamides is the researchgate.netorcid.org-hydride shift, which can be triggered by the formation of highly reactive keteniminium ions. orgsyn.orgnih.gov The activation of an ynamide with a Brønsted acid or a gold catalyst generates a keteniminium intermediate. nih.govfigshare.com The exceptional electrophilicity of this intermediate can induce a researchgate.netorcid.org-hydride shift from an unactivated C-H bond, initiating a cationic cyclization. nih.gov This methodology has been successfully applied to the synthesis of functionalized tetrahydropyridines and piperidines. orgsyn.orgnih.gov The rate-determining step in some gold-catalyzed intramolecular hydroalkylations of ynamides has been identified as the initial researchgate.netorcid.org-hydride shift. nih.gov The nature of the substituent at the benzylic position from which the hydride shifts has been shown to influence the reaction's efficiency. nih.gov

Carbon-Nitrogen Bond Fission and Structural Reshuffling

A more challenging transformation in ynamide chemistry is the cleavage of the C(sp)-N bond. researchgate.net Recent advancements have demonstrated that photoinduced radical-triggered processes can achieve this bond fission, leading to structural reshuffling and functionalization of 2-alkynyl-ynamides. nih.govspringernature.com This approach allows for the synthesis of complex indole derivatives that are otherwise difficult to access. springernature.com The mechanism involves the generation of a radical species that regioselectively adds to the ynamide, initiating a cascade that includes C(sp)-N bond cleavage and subsequent intramolecular migration and functionalization. nih.govspringernature.com This strategy overcomes some of the limitations of traditional methods that often require harsh conditions or expensive catalysts. nih.gov

Chelotropic and Spin-State Rearrangements of Ynamide Ligands

In the realm of organometallic chemistry, ynamide ligands can undergo fascinating rearrangements. A heterocumulene ligand, which can exist in both azaalleneyl and ynamide forms, has been shown to undergo a reversible chelotropic shift promoted by Brønsted acid-base chemistry. researcher.lifebvsalud.org This structural rearrangement induces an unprecedented change in the spin-state of a vanadium(III) ion to which it is coordinated. bvsalud.org Specifically, a high-spin V(III) complex with a κ¹-N-ynamide ligand can be converted to a low-spin, diamagnetic V(III) complex featuring a chelated κ²-C,N-azaalleneyl ligand. orcid.orgbvsalud.org This transformation highlights the intricate interplay between ligand structure and the electronic properties of the metal center. bvsalud.org

Table 2: Rearrangement and Cycloisomerization Reactions of Ynamides
Reaction TypeKey Intermediate/ProcessProduct TypeKey FindingsCitation
researchgate.netorcid.org-Hydride ShiftKeteniminium ionTetrahydropyridines, Piperidines, IndenesTriggered by acid or gold catalysis; allows for efficient cationic cyclizations. orgsyn.orgnih.govnih.govfigshare.com
C-N Bond Fission and Structural ReshufflingRadical-initiated cascadeSubstituted IndolesPhotoinduced process enables cleavage of the strong C(sp)-N bond. nih.govspringernature.com
Chelotropic and Spin-State RearrangementReversible chelotropic shift of ynamide ligandMetal complexes with altered spin statesDemonstrates ligand-induced control over metal center's electronic properties. orcid.orgresearcher.lifebvsalud.org

Mechanistic and Theoretical Investigations of Oct 6 Ynamide Reactions

Computational Chemistry Approaches

Computational methods, particularly those rooted in quantum mechanics, allow for the detailed examination of reaction mechanisms that are often difficult or impossible to probe through experimental means alone. For ynamides, these approaches have been instrumental in explaining their diverse reactivity patterns, including cycloadditions, rearrangements, and annulations. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules and predict the energetics of chemical reactions. rsc.orgrsc.org DFT has been successfully applied to the study of ynamide reactions to elucidate mechanisms, rationalize selectivity, and predict outcomes. rsc.orgrsc.org

DFT calculations are highly effective in mapping the potential energy surface of a reaction, which helps in identifying the most plausible sequence of steps from reactants to products. This involves locating stable intermediates and, crucially, the transition states that connect them. researchgate.net

A notable example is the acid-mediated reaction of ynamides with azides, which can lead to two different classes of products. rsc.org DFT studies have delineated the divergent mechanistic pathways responsible for this selectivity. The reaction is initiated by the protonation of the ynamide by an acid like triflic acid (TfOH) to form a highly reactive keteniminium ion intermediate. rsc.orgpku.edu.cn From this common intermediate, the reaction can proceed through two competitive pathways, each with its own distinct transition state (TS).

Pathway A (Azide Addition): The azide (B81097) can directly add to the keteniminium ion. This pathway involves a transition state (TSA ) leading to an N,N-ketene acetal (B89532) intermediate, which then undergoes further rearrangement.

Pathway B (Triflate Addition): Alternatively, the counter-ion (triflate) can add to the keteniminium ion, forming an N,O-ketene acetal via transition state (TSB ). This intermediate can then react with the azide.

By calculating the structures and energies of these transition states, researchers can determine which pathway is more likely under specific conditions. rsc.org In gold-catalyzed dehydro-Diels-Alder reactions, DFT calculations have also been used to determine whether the core [4+2] cyclization event proceeds through a concerted or a stepwise mechanism, depending on the substituents on the ynamide. researchgate.net

Below is a representative table illustrating how DFT-calculated energy barriers can distinguish between competing reaction pathways for a generic ynamide reaction.

PathwayKey Transition State (TS)Calculated Free Energy Barrier (kcal/mol)Overall Reaction Energy (kcal/mol)
Pathway A (Direct Azide Addition)TS_A15.2-35.5
Pathway B (Triflate Addition First)TS_B19.8-21.7

Fictional data for illustrative purposes, based on trends described in the literature. rsc.org

DFT calculations can effectively explain why small changes in substrates or reagents lead to different reaction outcomes. rsc.org In the acid-promoted reaction of ynamides, the choice of azide was found to be critical in controlling which of the two divergent pathways is followed. rsc.org DFT models helped rationalize this observation by analyzing the properties of the transition states. For certain azides, stabilizing non-covalent interactions, such as π-π stacking, were identified in the transition state geometry of one pathway but not the other. These subtle interactions can lower the energy barrier for one pathway, making it the dominant route to the observed product. rsc.org

Similarly, in gold-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, DFT studies have been employed to understand the origins of regioselectivity (α- vs. β-attack). The calculations revealed that the outcome depends on a delicate balance of electrostatic and dispersion effects between the ynamide's substituent and the gold catalyst's ligand. rsc.org This level of insight is critical for designing substrates and catalysts to achieve a desired regiochemical outcome. rsc.org

Many reactions involving ynamides create new stereocenters, and controlling the stereochemical outcome is a major goal in organic synthesis. nih.govacs.org DFT calculations are an invaluable tool for predicting and understanding stereoselectivity. This is achieved by locating the transition states for the formation of all possible stereoisomers (e.g., enantiomers or diastereomers) and comparing their relative energies. The pathway with the lowest-energy transition state is expected to be the major one, leading to the predominant stereoisomer. nih.gov

For example, in a diastereoselective reaction variant, a chiral auxiliary was attached to the ynamide. DFT calculations can model the transition states for the formation of the different diastereomeric products. The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.), which can then be compared with experimental results. rsc.org

The following interactive table shows hypothetical energy data for transition states leading to two different diastereomers, illustrating how DFT can predict stereochemical outcomes.

Diastereomer FormedTransition StateRelative Free Energy (kcal/mol)Predicted Product Ratio
Diastereomer 1 (Major)TS_diastereo_10.0
Diastereomer 2 (Minor)TS_diastereo_21.5

Fictional data for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique that is often performed after a DFT calculation to translate the complex mathematical wavefunctions into a more intuitive chemical picture of bonding, lone pairs, and intermolecular interactions. NBO analysis provides information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule.

In the context of ynamide reactions, NBO analysis has been used to understand the electronic factors that drive reactivity. For instance, in the study of divergent ynamide reactivity with azides, NBO analysis was performed on the transition state structures. rsc.org This analysis can quantify the extent of electron delocalization from the azide nucleophile to the keteniminium electrophile in the transition state. By comparing these interactions in competing pathways, researchers can gain a deeper understanding of the electronic nature of the transition state and the factors that stabilize it, thus providing a more complete explanation for the observed reactivity and selectivity. rsc.org

Density Functional Theory (DFT) Calculations

Identification and Characterization of Key Intermediates

The versatility of Oct-6-ynamide as a synthetic building block stems from its ability to form a range of reactive intermediates under different conditions. The polarization of the carbon-carbon triple bond, influenced by the adjacent nitrogen atom, allows for both electrophilic and nucleophilic characteristics, paving the way for ionic, radical, and metal-mediated reaction pathways. nih.gov

Keteniminium ions are arguably the most common reactive intermediates in ynamide chemistry. nih.gov They are typically generated when the ynamide function is activated by an electrophile, such as a Brønsted acid, Lewis acid, or a metal catalyst. nih.gov Protonation or coordination of the electrophile to the β-carbon of the alkyne is a common method for their formation. nih.govnih.gov This process results in a highly electrophilic species with a linear, allene-like structure, where the positive charge is delocalized.

The primary characteristic of a keteniminium ion is the pronounced electrophilicity of the α-carbon. This directs nucleophiles to attack this position, which is a key factor in determining the regioselectivity of many ynamide reactions. nih.gov For example, the acid-catalyzed hydroarylation of ynamides proceeds through a keteniminium intermediate, which is then attacked by an electron-rich aromatic ring to form a new carbon-carbon bond at the α-position. nih.gov Similarly, catalyst-free 1,2-carboboration reactions are proposed to proceed through a keteniminium-type zwitterion. nih.gov

Vinyl cations are dicoordinated carbocations that have long been considered high-energy, transient species. wikipedia.org In the context of ynamide chemistry, they can be formed through processes such as the copper-catalyzed intramolecular cyclization of N-propargyl ynamides. nih.gov The initial activation of the ynamide's triple bond by the catalyst can lead to a cyclization event that generates the vinyl cation intermediate. nih.gov

Despite their high reactivity, vinyl cations can be sluggish electrophiles due to high intrinsic barriers for the sp² to sp rehybridization required for their formation and subsequent reactions. acs.org Once formed, these intermediates can undergo various transformations, including intermolecular C-H insertion reactions and rearrangements. nih.govnih.gov The development of catalytic methods to generate and control the reactivity of vinyl cations has opened new avenues for C-H functionalization. escholarship.org

While the initial activation of an ynamide may lead to a keteniminium or vinyl cation, subsequent rearrangements can generate other carbocationic intermediates. These secondary carbocations are often more stable, such as allylic or benzylic cations. For instance, a vinyl cation can undergo a 1,2-hydride shift to form a thermodynamically more stable allyl-stabilized cation, although this rearrangement can be kinetically challenging. wikipedia.org In some cases, carbocation-mediated pathways can lead to novel cyclization products, such as the formation of 3-allenyl-2-amidobenzofurans. nih.gov

While ionic pathways dominate ynamide chemistry, radical-based reactions have emerged as a powerful complementary strategy. nih.gov The addition of a radical species to the ynamide triple bond can occur at either the α- or β-position, leading to a vinyl radical intermediate. The regioselectivity of the initial radical attack is a critical factor influencing the final product. nih.gov

For instance, copper-catalyzed trans-selective hydroboration of ynamides is proposed to proceed through a radical mechanism. nih.gov In other examples, the reaction of ynamides with α-dicarbonyl radicals, mediated by Mn(OAc)₃/Cu(OAc)₂, leads to the formation of 2-aminofurans through a cascade involving radical addition and subsequent polar cyclization. acs.org These radical transformations showcase the versatility of ynamides beyond their traditional role as electrophile precursors. researchgate.netresearchgate.net

Ynamides can serve as effective precursors for the generation of metal-carbene intermediates, which are highly valuable in organic synthesis. nih.gov In the presence of transition metal catalysts like rhodium(I) or gold(I) and a mild external oxidant (e.g., pyridine (B92270) N-oxide), ynamides can be converted into α-oxo metal carbenes. nih.govacs.org

These metal-carbene species are not formed through the decomposition of hazardous diazo compounds, making ynamides an attractive alternative. nih.gov Once generated, the rhodium(I) carbenes can undergo metathesis with tethered alkynes or be trapped by alkenes to yield complex nitrogen-containing heterocycles such as 3-azabicyclo[3.1.0]hexanes. nih.gov This reactivity highlights the ability of ynamides to participate in advanced catalytic cycles for the construction of diverse molecular architectures. acs.orgscispace.com

Understanding Chemo-, Regio-, and Stereoselectivity

The ultimate outcome of a reaction involving this compound is governed by the selective formation and reaction of the key intermediates discussed above. By carefully choosing reaction parameters such as the catalyst, solvent, and the electronic nature of the nitrogen-protecting group, chemists can exert precise control over the chemo-, regio-, and stereoselectivity of the transformation. nih.gov

Chemoselectivity refers to the preferential reaction of one functional group over another. In ynamide chemistry, a key choice is between an ionic and a radical pathway. The use of Brønsted or Lewis acids typically favors the formation of keteniminium ions, directing the reaction down an ionic path. nih.gov Conversely, the use of radical initiators or specific photoredox conditions can promote the formation of radical intermediates, leading to completely different products. nih.gov

Regioselectivity is a central theme in ynamide chemistry. The inherent polarization of the ynamide triple bond typically directs nucleophilic attack to the α-position via a keteniminium ion intermediate. acs.org This leads to a predictable outcome in many additions and cyclizations. However, strategies have been developed to reverse this inherent reactivity, an "umpolung" approach. acs.org These strategies include radical-initiated additions that can favor β-functionalization or the use of specific catalytic systems that alter the electronic distribution of the intermediate. nih.govacs.orgacs.org

Stereoselectivity involves the control of the three-dimensional arrangement of atoms. In ynamide reactions, stereocontrol can be achieved through various means. For instance, in the hydrothiolation of ynamides, the addition of the nucleophile to the keteniminium intermediate occurs from the sterically less hindered face, leading to the selective formation of the (E)-alkene. nih.gov Similarly, copper-catalyzed radical hydroboration reactions can proceed with high trans-selectivity. nih.gov In asymmetric catalysis, chiral ligands on a metal catalyst can control the enantioselectivity of reactions involving metal-carbene or vinyl cation intermediates, providing access to enantioenriched products. nih.govacs.org

The interplay between these factors is summarized in the following table:

IntermediateGeneration MethodControlling SelectivityTypical Outcome
Keteniminium IonProtonation or electrophilic activation (e.g., with Brønsted/Lewis acids). nih.govDirects nucleophilic attack to the α-carbon, controlling regioselectivity. Steric factors control stereoselectivity (e.g., E-isomer formation). nih.govα-Functionalized enamides. acs.org
Vinyl CationMetal-catalyzed cyclization or ionization of vinyl triflates. nih.govnih.govChiral catalysts can induce enantioselectivity in subsequent C-H insertion or cyclization reactions. nih.govescholarship.orgC-H functionalized products, polycyclic systems. nih.gov
Radical IntermediatesRadical initiators (e.g., AIBN) or photoredox catalysis. nih.govresearchgate.netRegioselectivity can be reversed to the β-position. Stereoselectivity is often high (e.g., trans-addition). nih.govacs.orgβ-Functionalized enamides, radical cyclization products. nih.gov
Metal-CarbeneOxidation of ynamides with metal catalysts (e.g., Rh, Au) and an oxidant. nih.govThe choice of metal and ligand dictates the reactivity (e.g., metathesis vs. cyclopropanation) and can control stereoselectivity. nih.govacs.orgCyclopropanes, products of metathesis. nih.gov

Factors Influencing Diastereoselectivity (e.g., Steric Repulsion)

Diastereoselectivity in chemical reactions, including those involving ynamides, is critically dependent on the spatial arrangement of atoms in transition states, where steric repulsion often plays a decisive role. In the context of ynamide cyclizations and additions, the substituents on the ynamide itself, as well as the reacting partner, dictate the favored direction of attack, leading to the preferential formation of one diastereomer over another.

For instance, in intramolecular cyclization reactions, the formation of new stereocenters is controlled by the most stable (lowest energy) transition state. This is often the one that minimizes steric clashes between bulky groups. In nickel-catalyzed reductive couplings of chiral oxazolidinone-derived ynamides with aldehydes, high diastereoselectivity (up to 99% de) has been achieved. The stereochemical outcome is attributed to a transition state that minimizes steric interactions between the substituents on the ynamide, the aldehyde, and the catalytic complex.

Similarly, in cycloaddition reactions, the approach of the dienophile or dipole is directed to the less hindered face of the ynamide complex, resulting in high diastereoselectivity. Computational studies on related systems have shown that even subtle differences in steric hindrance can lead to a significant preference for one diastereomeric product. The following table illustrates how substrate structure influences diastereoselectivity in representative ynamide reactions.

Ynamide Reaction TypeReactantsKey Steric FactorDiastereomeric Ratio (d.r.)Reference
[5+2] CycloisomerizationVinylcyclopropane-ynamidesSubstrate/catalyst interaction>20:1
[3+2] CycloadditionN-propargyl ynamide diynesIntramolecular steric hindrance>50:1
Staudinger-type [2+2] CycloadditionN-phosphoryl ynamide and aldimineApproach of aldimine to ketenimine4:1
Nickel-Catalyzed Reductive CouplingChiral ynamide and aldehydeMinimization of A(1,3) strainup to 99:1

Factors Influencing Enantioselectivity (e.g., Chiral Catalysts/Auxiliaries)

Achieving high enantioselectivity in reactions of achiral ynamides requires the use of external chiral sources, which can be either chiral auxiliaries temporarily attached to the substrate or chiral catalysts. These chiral agents create an asymmetric environment around the reacting centers, leading to a preferential formation of one enantiomer.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary, such as a chiral oxazolidinone, to the nitrogen atom of the ynamide. This auxiliary directs the approach of incoming reagents from a specific face, thereby controlling the stereochemistry of the newly formed chiral center. The Ye group demonstrated that using a chiral oxazolidinone auxiliary in the acid-catalyzed ring closure of allyl ynamide ethers could produce esters with up to 95% enantiomeric excess (ee). After the reaction, the auxiliary can be cleaved and recovered.

Chiral Catalysts: Transition metal catalysis is a powerful tool for enantioselective transformations of ynamides. Chiral ligands coordinated to a metal center (e.g., Rhodium, Copper, Gold) form a chiral catalyst that can effectively discriminate between the two enantiotopic faces of the ynamide or its reaction partner. For example, highly enantioselective cycloisomerizations of 1,6-ene-ynamides have been developed using rhodium catalysts bearing chiral phosphine (B1218219) ligands, achieving up to 99% ee. Similarly, copper-catalyzed cascade cyclizations of N-propargyl ynamide diynes using chiral BOX or SEGPHOS ligands have yielded polycyclic pyrroles with up to 94% ee. The choice of metal, the ligand's structure, and reaction conditions are all crucial for obtaining high enantioselectivity.

The following table summarizes results from selected enantioselective ynamide reactions, highlighting the effectiveness of different chiral strategies.

Reaction TypeChiral SourceCatalyst/Auxiliary ExampleEnantiomeric Excess (ee)Reference
Acid-Catalyzed Ring ClosureChiral AuxiliaryOxazolidinoneup to 95%
[5+2] CycloisomerizationChiral Catalyst[RhCl(C2H4)2]2 / Phosphoramidite Ligandup to 99%
Cascade CyclizationChiral CatalystCu(CH3CN)4PF6 / BOX Ligandup to 94%
Hydrative CyclizationChiral CatalystBis-gold(I) / Chiral Diphosphineup to 88% (94:6 er)

Ligand Effects in Catalysis

In transition metal-catalyzed reactions of ynamides, the ancillary ligands bound to the metal center are not mere spectators; they play a crucial role in determining the reaction's outcome, including its rate, regioselectivity, and stereoselectivity. The electronic and steric properties of the ligand can be fine-tuned to optimize a specific transformation.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modify the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with the ynamide's triple bond and influences the energetics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Effects: The size and shape (steric bulk) of a ligand create a specific three-dimensional environment around the metal. This steric hindrance can direct the substrate's binding in a preferred orientation, which is fundamental for controlling both regioselectivity and stereoselectivity. For instance, in copper-catalyzed cyclizations of N-propargyl ynamide diynes, the choice between a BOX ligand and a SEGPHOS ligand leads to completely different polycyclic products, demonstrating a powerful ligand-controlled divergence. DFT calculations have shown that steric interactions between the substrate and the ligand in the transition state are often the key factor controlling enantioselectivity.

The following table provides examples of how ligand choice can dramatically influence the outcome of catalytic reactions involving ynamides and related alkynes.

Metal CatalystLigandYnamide Reaction TypeObserved EffectReference
Copper(I)BOX (L-9)Intramolecular Cascade CyclizationForms tetracyclic pyrroles
Copper(I)SEGPHOS (L-10)Intramolecular Cascade CyclizationForms tricyclic pyrroles
Rhodium(I)Phosphoramidite (L-12)[5+2] CycloisomerizationHigh enantioselectivity (up to 99% ee)
Palladium(0)Various PhosphinesCross-CouplingLigand bite angle and steric bulk alter diastereoselectivity

Applications of Oct 6 Ynamide in Advanced Organic Synthesis Methodology

Oct-6-ynamide as a Versatile Building Block in Synthetic Chemistry

The utility of ynamides like this compound as foundational synthons in organic chemistry has grown substantially due to their unique electronic properties and the development of robust methods for their preparation. nih.govrsc.org The inherent polarization of the ynamide functional group allows it to act as both an electrophile and a nucleophile, paving the way for a diverse array of chemical transformations. acs.org This dual reactivity is central to its application in constructing molecules with significant structural complexity from simpler precursors. nih.govorgsyn.org

Construction of Multifunctional Compounds

This compound is an ideal starting material for building multifunctional compounds, where a single synthetic operation can introduce several new functionalities. nih.gov The reactions of ynamides often transform the triple bond into other valuable functional groups, such as enamides or amides, while simultaneously forming new carbon-carbon or carbon-heteroatom bonds. nih.gov This efficient approach allows for the rapid assembly of highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.

A key strategy in this area is the 1,2-difunctionalization of the ynamide triple bond. researchgate.net For instance, processes like hydrofunctionalization can introduce a wide variety of substituents across the alkyne. Metal-catalyzed reactions, such as hydroalkylation, hydroacyloxylation, and hydrophosphonylation, demonstrate the capacity to generate highly substituted and functionalized enamides with high regio- and stereoselectivity. orgsyn.orgresearchgate.net These transformations showcase how the ynamide core of a molecule like this compound can be leveraged to embed diverse chemical features into a target structure.

Reaction TypeCatalyst/ReagentResulting FunctionalityReference
HydroalkynylationPalladium CatalystSubstituted Enamides orgsyn.org
HydroacyloxylationPalladium CatalystSubstituted Enamides orgsyn.org
HydrophosphonylationNickel CatalystSubstituted Enamides orgsyn.org
CarbozincationRhodium Catalystsyn-(β)-substituted Enamides researchgate.net
DiarylationPalladium CatalystDicarbofunctionalized Enamides researchgate.net

Synthesis of Challenging Molecular Architectures

The distinct reactivity of the ynamide moiety makes it invaluable for assembling challenging molecular architectures that are difficult to prepare using conventional methods. nih.gov Ynamides participate in a wide range of transformations, including cycloadditions, rearrangements, and tandem reactions, that lead to the formation of complex cyclic and polycyclic systems. acs.org The electron-withdrawing group on the nitrogen atom can also function as a chiral auxiliary or a directing group, enabling high levels of stereochemical control in these synthetic operations. orgsyn.org

The ability to generate highly reactive intermediates under controlled conditions is a hallmark of ynamide chemistry. orgsyn.org This facilitates the construction of intricate molecular frameworks, including those with strained rings or densely packed stereocenters. The versatility of ynamides as synthetic building blocks has firmly established them as essential tools for chemists aiming to access novel and complex chemical space. nih.govorgsyn.org

Strategic Routes to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science, making their synthesis a central focus of organic chemistry. researchgate.net Ynamides, including this compound, have emerged as powerful precursors for the atom-economical and efficient synthesis of these valuable compounds. researchgate.netresearchgate.net Ring-forming reactions involving ynamides provide direct access to nitrogen-containing rings, often with the ability to introduce complexity and substitution patterns in a single step. acs.org

Synthesis of Quinoline (B57606) Derivatives

The quinoline core is a privileged scaffold found in numerous biologically active molecules, particularly antimalarial drugs. researchgate.net Ynamides offer novel and efficient pathways for the construction of substituted quinoline derivatives. One powerful method is the Brønsted acid-promoted arene-ynamide cyclization. researchgate.net In this reaction, an appropriately substituted aryl ynamide undergoes an intramolecular cyclization, driven by the activation of the ynamide by the acid, to construct the quinoline ring system. This strategy provides a direct route to multicyclic quinoline structures. researchgate.net

MethodKey Reagents/CatalystsDescriptionReference
Arene-Ynamide CyclizationBrønsted AcidIntramolecular cyclization of an aryl ynamide onto the aromatic ring. researchgate.net
6π-ElectrocyclizationAromatic Isothiocyanates, Alkylating AgentsAssembly via N-aryl-1-aza-1,3,4-triene intermediates that undergo electrocyclization. researchgate.net
Oxidation of DihydroquinolinesDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dehydrogenation of a dihydroquinoline precursor, which can be formed via multi-component reactions. nih.gov

Access to Indenes and Indoline (B122111) Derivatives

Indanes and indenes are important carbocyclic structures present in many natural products and pharmacologically active compounds. researchgate.net Ynamide chemistry provides synthetic routes to access related nitrogen-containing analogs like indolines. Intramolecular cyclization reactions are a key approach. For example, a gold- or platinum-catalyzed intramolecular reaction involving an ynamide and a suitably positioned C-H bond can lead to the formation of five-membered rings. researchgate.net While many applications focus on indole (B1671886) synthesis, the fundamental reactivity patterns of ynamides can be adapted for the synthesis of indoline scaffolds through controlled cyclization and subsequent reduction steps.

Formation of Oxindoles and Spiroindolopyrrolidine Derivatives

The oxindole (B195798) and spirooxindole motifs are central components of many bioactive natural alkaloids and synthetic compounds of medicinal interest. elsevierpure.comresearchgate.net Ynamide chemistry has enabled the development of elegant and diastereoselective methods for synthesizing these complex heterocyclic systems.

A notable example is the Lewis acid-catalyzed domino reaction of ene-ynamides with external nucleophiles, which yields spiroindolopyrrolidine derivatives. researchgate.net This transformation proceeds through a cascade of reactions, rapidly building molecular complexity and creating multiple stereocenters with high selectivity. The reaction showcases the power of ynamides to initiate complex bond-forming sequences, leading to the efficient assembly of intricate spirocyclic architectures. researchgate.net

Target ScaffoldSynthetic StrategyKey FeaturesReference
SpiroindolopyrrolidinesLewis Acid-Catalyzed Domino ReactionDiastereoselective reaction of ene-ynamides with external nucleophiles. researchgate.net
Spirooxindoles[3+2] CycloadditionReaction of 3-ylideneoxindoles (as dipolarophiles) with in situ generated 1,3-dipoles. researchgate.net

Preparation of Sultams

Sultams, or cyclic sulfonamides, are important structural motifs in medicinal chemistry, known for their roles in various drug candidates. While direct intramolecular cyclization of this compound itself into a sultam is not prominently documented, related methodologies provide a clear blueprint for such transformations. A notable strategy involves the rhodium(III)-catalyzed C-H activation and annulation of sulfonamides with internal alkynes. nih.gov In this type of reaction, a sulfonamide directing group facilitates the cyclometalation, which is then followed by the insertion of an alkyne, leading to the formation of a sultam ring system. nih.gov

This approach suggests a viable pathway where a suitably functionalized sulfonamide derived from an this compound precursor could undergo intramolecular cyclization to yield a sultam. The reaction would likely proceed under aerobic conditions with a rhodium catalyst, potentially mediated by a copper co-catalyst, to furnish the desired heterocyclic product. nih.gov The versatility of this method in forming a wide range of sultam derivatives highlights its potential applicability for ynamide-based substrates.

Construction of Benzofused Heterocycles

The use of ynamides in the synthesis of benzofused nitrogen heterocycles is exemplified by the Danheiser benzannulation, a powerful thermal reaction between a cyclobutenone and an ynamide. wikipedia.orgacs.org This strategy is particularly effective for creating highly substituted aniline (B41778) derivatives that serve as precursors to complex heterocyclic systems. acs.orgmit.edu The reaction cascade involves a sequence of four pericyclic reactions: an initial 4π electrocyclic ring-opening of the cyclobutenone to a vinylketene, a [2+2] cycloaddition with the ynamide, a second 4π electrocyclic ring-opening, and a final 6π electrocyclization to form the aromatic ring. nih.gov

This benzannulation can be paired with a subsequent ring-closing metathesis (RCM) in a tandem strategy to efficiently assemble polycyclic benzofused N-heterocycles. acs.orgacs.org Ynamides bearing an unsaturated substituent on the nitrogen atom are ideal substrates. After the benzannulation furnishes the substituted aniline, the pendant olefinic chains are perfectly positioned for an RCM reaction to generate the fused heterocyclic ring, yielding structures like dihydroquinolines, benzazepines, and benzazocines. acs.orgmit.edu

Reaction Stage Reactants Key Reagents/Conditions Product Yield Reference
BenzannulationChiral Ynamide, CyclobutenoneToluene, reflux, 1 hHighly substituted aniline- acs.orgnih.gov
Ring-Closing MetathesisBenzannulation ProductGrubbs CatalystBenzazocine Scaffold92% nih.gov

Synthesis of Azepines and other N-Heterocycles

The construction of seven-membered nitrogen heterocycles, such as azepines, represents a significant challenge in organic synthesis. Ynamides have emerged as valuable synthons in cycloaddition strategies to access these frameworks. One prominent approach is the [5+2] cycloaddition, which can involve the reaction of vinylcyclopropanes with alkynes or other multicomponent strategies catalyzed by transition metals like silver or rhodium. researchgate.netresearchgate.net These methods provide direct access to the azepine core. researchgate.net

A specific and highly relevant application is the synthesis of the larger benzazocine (eight-membered ring) core of the natural products (+)-FR900482 and (+)-FR66979. acs.orgnih.gov In this synthesis, a chiral ynamide is first used in a benzannulation reaction to create a substituted aniline bearing an ortho-alkenyl substituent. acs.org A subsequent ring-closing metathesis (RCM) reaction efficiently forges the eight-membered nitrogen-containing ring, demonstrating a powerful application of an ynamide in constructing large, complex N-heterocycles. nih.gov

Application in Total Synthesis and Formal Total Synthesis Strategies

As Key Intermediates in Natural Product Synthesis

Ynamides related to the this compound structure have proven to be indispensable intermediates in the total synthesis of several complex and biologically active natural products. Their unique reactivity allows for the rapid assembly of core scaffolds that would be difficult to construct using other methods. nih.gov The ability to participate in pericyclic cascades and subsequent cyclizations makes them particularly suited for building the intricate architectures found in nature. This is highlighted in the syntheses of potent antitumor agents and complex alkaloid frameworks, where ynamides are used to construct key nitrogen-containing heterocyclic rings.

The potent antitumor antibiotics (+)-FR66979 and (+)-FR900482 have been the targets of numerous synthetic efforts. A particularly elegant formal total synthesis developed by Danheiser and coworkers leverages an ynamide as a linchpin. wikipedia.orgacs.org The strategy relies on a tandem ynamide benzannulation/ring-closing metathesis sequence to construct the critical benzazocine core of the molecules. acs.orgmit.edu

In this synthesis, a chiral ynamide derived from (S)-valinol is reacted with a functionalized cyclobutenone. nih.gov This initiates a cascade of pericyclic reactions, culminating in a highly substituted aniline derivative. nih.gov This intermediate is then subjected to ring-closing metathesis using a Grubbs catalyst, which efficiently forms the eight-membered benzazocine ring system in high yield (92%). nih.gov This sequence constitutes a formal total synthesis, as the resulting benzazocine is a known late-stage intermediate that has previously been converted to the final natural products. acs.orgnih.gov

Synthetic Target Key Strategy Role of Ynamide Key Intermediate Reference
(+)-FR900482Ynamide Benzannulation / RCMAlkyne partner in pericyclic cascadeBenzazocine core wikipedia.orgacs.orgacs.orgnih.gov
(+)-FR66979Ynamide Benzannulation / RCMAlkyne partner in pericyclic cascadeBenzazocine core wikipedia.orgacs.orgacs.orgnih.gov

The Chimonamidine alkaloids are a family of natural products characterized by a complex, polycyclic structure. The synthesis of scaffolds related to these alkaloids has been achieved using ynamide chemistry. One effective method involves the catalytic, enantioselective addition of terminal ynamides to isatins. nih.gov This reaction, often catalyzed by a copper complex, generates a chiral oxindole product bearing an ynamide substituent. nih.gov

This initial adduct can undergo further transformations to build the complex framework of the Chimonamidine alkaloids. For instance, subsequent hydrogenation of the triple bond and reductive cleavage of the sulfonamide group can be performed to elaborate the core structure, demonstrating an efficient pathway to these challenging alkaloid scaffolds. nih.gov

Role in Herbindole Synthesis

The total synthesis of the Herbindole family of alkaloids (A, B, and C) has been accomplished utilizing a key strategy involving an ynamide functional group. acs.orgnih.gov The core of this synthetic route is a transition-metal-catalyzed intramolecular [2+2+2] cycloaddition reaction. acs.orgacs.org In this transformation, a carefully constructed precursor molecule containing both a diyne and an ynamide moiety is cyclized to form the complex cyclopent[g]indole skeleton common to the Herbindole alkaloids. acs.org

The ynamide serves as a critical component in this cycloaddition, acting as one of the "2π" components in the reaction. Various transition metal complexes, including those based on rhodium, cobalt, and nickel, have proven effective in catalyzing this key step, affording the desired tricyclic indoline derivative in high yields. acs.orgnih.gov This powerful ring-forming strategy allows for the efficient and convergent assembly of the Herbindole core structure, providing a unified route to all three members of the natural product family from a single, common intermediate. nih.gov

Catalysts in Ynamide-Diyne [2+2+2] Cycloaddition for Herbindole Synthesis
CatalystReported EfficacyReference
CpCo(CO)₂Excellent Yield acs.org
RhCl(PPh₃)₃ (Wilkinson's catalyst)Excellent Yield acs.orgnih.gov
Ni(0)-PPh₃ ComplexGood Yield acs.org
Pd(0)-PPh₃ ComplexDid not promote cyclization acs.org
Approaches to Marinoquinolines and Aplisiopsamine A

The synthetic utility of ynamides extends to the construction of other complex alkaloids, including Marinoquinolines and Aplisiopsamine A. benthamscience.com Methodologies leveraging the unique reactivity of ynamides have been successfully applied to the total synthesis of these natural products. benthamscience.com The inherent polarity and reactivity of the ynamide functional group facilitate various transformations such as cyclizations, rearrangements, and cycloadditions, which are essential for assembling the intricate heterocyclic ring systems found in these molecules. benthamscience.com These synthetic strategies highlight the role of ynamides as versatile building blocks for accessing complex and biologically relevant molecular targets. benthamscience.com

Construction of Polycyclic Frameworks

Ynamides are remarkable building blocks for the rapid construction of molecular complexity through cationic polycyclization reactions. researchgate.netnih.gov Upon activation with a strong Brønsted acid, such as triflic acid, an ynamide generates a highly reactive keteniminium ion. chinesechemsoc.orgpku.edu.cn This electrophilic intermediate can initiate a cascade of intramolecular cyclizations with tethered π-nucleophiles (e.g., alkenes), leading to the formation of complex polycyclic nitrogen-containing heterocycles in a single synthetic operation. researchgate.net This methodology allows for the creation of multiple rings and up to three contiguous stereocenters with a high degree of control. researchgate.net

A particularly innovative application is the ynamide-initiated polyene cyclization to form cis-decalin frameworks. chinesechemsoc.org This has been a long-standing challenge in organic synthesis, as conventional methods typically require geometrically pure Z-alkenes to achieve the cis-ring fusion. chinesechemsoc.org The ynamide-based strategy overcomes this limitation; both E- and Z-configured ynamide-capped polyenes converge to furnish the cis-decalin product with excellent diastereoselectivity. pku.edu.cnchinesechemsoc.org Mechanistic studies suggest this proceeds through a double protonation pathway where steric repulsion in the transition state dictates the favorable cis-selectivity. chinesechemsoc.org

Key Features of Ynamide-Initiated Polycyclization
FeatureDescriptionReference
InitiationProtonation of the ynamide by a strong acid (e.g., Triflic acid). researchgate.netchinesechemsoc.org
Key IntermediateFormation of a highly reactive keteniminium ion. pku.edu.cn
Reaction TypeCationic cascade cyclization. researchgate.net
Key AdvantageProvides a universal approach to cis-decalin frameworks, independent of initial alkene geometry. chinesechemsoc.org
OutcomeRapid construction of complex polycyclic N-heterocycles with high stereocontrol. researchgate.net

Development of Novel Peptide and Amide Bond Formation Methodologies

This compound as a Coupling Reagent

Ynamides have been established as a novel class of coupling reagents for the formation of amide and peptide bonds under exceptionally mild conditions. organic-chemistry.orgacs.org The process is a highly efficient, two-step, one-pot procedure. acs.org In the first step, the ynamide reacts with a carboxylic acid to form a stable α-acyloxyenamide active ester. In the second step, this activated intermediate undergoes aminolysis to form the desired amide bond. organic-chemistry.org

A paramount advantage of ynamide coupling reagents is their remarkable ability to suppress racemization at the α-chiral center of the carboxylic acid, a notorious problem in peptide synthesis that often requires the use of additives. organic-chemistry.orgacs.orgacs.org Furthermore, the reaction exhibits excellent chemoselectivity, allowing for the coupling of amino acids without the need to protect many common functional groups found in side chains, such as hydroxyl (-OH), thiol (-SH), and the NH of indole. acs.org This methodology is not only effective for simple dipeptide synthesis but also for the condensation of larger peptide fragments. acs.orgacs.org Recently, a water-removable ynamide coupling reagent was developed, allowing for product purification via a simple aqueous work-up, thereby making the process more cost-effective and environmentally benign. rsc.org

Inverse Peptide Synthesis using Ynamides

For over 60 years, the bio-inspired "inverse" (N-terminus to C-terminus) direction of peptide synthesis using unprotected amino acids has been an unrealized ideal in chemistry. nih.govnih.govacs.org This approach has been thwarted by severe racemization/epimerization that occurs during the iterative activation of the C-terminal peptidyl acid. acs.orgnih.gov The development of ynamide coupling reagents has provided the first practical solution to this long-standing challenge. acs.orgacs.org

By employing an ynamide coupling reagent in conjunction with a transient protection strategy, N→C peptide elongation can be achieved without significant epimerization. nih.govnih.gov The activation, transient protection of the amino acid, aminolysis, and subsequent in situ deprotection can all be performed in a single pot. nih.gov This breakthrough enables the formal use of unprotected amino acids as the fundamental building blocks, which dramatically improves the atom- and step-economy of peptide synthesis. nih.govacs.org The robustness of this strategy has been demonstrated in the synthesis of several peptide active pharmaceutical ingredients (APIs) and its applicability to inverse solid-phase peptide synthesis. acs.orgnih.gov

Advantages of Ynamide-Mediated Inverse Peptide Synthesis
AdvantageDescriptionReference
Racemization/Epimerization ControlOvercomes the primary barrier to N→C peptide elongation. acs.orgnih.gov
Improved Atom-EconomyEliminates the need for stable Nα-protecting groups, reducing synthetic steps. nih.govacs.org
Cost-EffectivenessAllows for the use of cheap and readily available unprotected amino acids. nih.gov
Process EfficiencyEnables a one-pot procedure for activation, protection, coupling, and deprotection. nih.gov
Green ChemistryCompatible with green solvents and reduces chemical waste. acs.orgnih.gov

Chemoselective Protein and Peptide Modification (e.g., Cysteine Modification)

Ynamides have been harnessed to develop a novel and highly efficient method for the site-selective modification of peptides and proteins by targeting the thiol group of cysteine (Cys) residues. nih.govnih.gov The reaction is a chemo-, regio-, and stereoselective hydrosulfuration that can be performed under mild, biocompatible conditions in aqueous buffers. nih.govnih.gov The process is highly selective for the cysteine thiol, showing compatibility with all other reactive amino acid side chains, including the amino, carboxyl, and hydroxyl groups. chemrxiv.orgresearchgate.net

This modification proceeds efficiently in slightly basic media (e.g., pH 8) to provide the conjugated product exclusively as the stable Z-isomer with excellent stereoselectivity (>99%). chemrxiv.orgresearchgate.net The versatility of the ynamide structure allows for the incorporation of various functional molecules, such as small-molecule drugs, fluorescent tags, affinity labels, and PEG polymers, enabling the creation of diverse and functional bioconjugates. nih.govchemrxiv.org This strategy is also compatible with other bioorthogonal reactions, such as click chemistry, allowing for one-pot dual functionalization of peptides. nih.gov This robust and precise method provides a powerful bioorthogonal tool for applications in chemical biology and the development of peptide and protein therapeutics. nih.gov

Suppression of Racemization/Epimerization in Peptide Synthesis

The application of ynamides as coupling reagents in peptide synthesis represents a significant advancement in addressing the persistent challenge of racemization and epimerization. nih.govacs.orgnih.gov Traditional peptide coupling methods often require basic conditions or lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization at the α-carbon of the activated amino acid. nih.gov Ynamide-based coupling reagents circumvent these issues through a distinct mechanistic pathway that operates under extremely mild conditions, thereby preserving the stereochemical integrity of chiral centers. organic-chemistry.orgacs.org

The process involves a highly efficient, two-step, one-pot strategy. organic-chemistry.orgacs.org Initially, the carboxylic acid of an N-protected amino acid adds across the ynamide triple bond (hydroacyloxylation) to form a stable α-acyloxyenamide active ester. nih.govacs.org This intermediate is isolable but is typically generated in situ. acs.org Subsequently, the amino group of a second amino acid or peptide fragment attacks this active ester (aminolysis) to form the desired peptide bond. nih.gov A key advantage of this methodology is that no racemization is detected during the activation of chiral carboxylic acids. organic-chemistry.orgthieme-connect.comresearchgate.net

This racemization-free nature is a distinguishing feature of ynamide coupling reagents. nih.gov The mechanism avoids the base-induced proton abstraction from the α-carbon and the formation of racemization-prone oxazolone (B7731731) intermediates that plague many conventional coupling protocols. acs.org Consequently, ynamides have proven effective not only for simple dipeptide synthesis but also for the more challenging condensation of peptide fragments, where the risk of epimerization is notably high. nih.govacs.orgthieme-connect.com The superiority of ynamides in suppressing racemization has been demonstrated in various complex peptide syntheses, including head-to-tail cyclizations and convergent fragment condensations. nih.govacs.org

The reaction exhibits excellent selectivity for amino groups even in the presence of unprotected side-chain functionalities such as hydroxyl (-OH), sulfhydryl (-SH), and the indole NH group, eliminating the need for additional protecting groups. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Coupling Reagent Features

Feature Conventional Carbodiimides (e.g., DCC) Ynamide Reagents
Racemization Risk High, especially with additives No detectable racemization organic-chemistry.orgthieme-connect.com
Mechanism O-acylisourea, oxazolone formation α-acyloxyenamide active ester nih.govacs.org
Reaction Conditions Often requires base and additives Extremely mild, no additives needed organic-chemistry.org
Side-Chain Protection Often required Tolerates many unprotected groups researchgate.net

| Byproducts | Insoluble ureas (e.g., DCU) | Water-soluble amides |

Advanced Asymmetric Synthesis with Chiral this compound Derivatives

The inherent reactivity of the polarized triple bond in ynamides makes them powerful building blocks for constructing complex molecular architectures. nih.govrsc.org When chirality is introduced into the ynamide structure, either through a chiral group on the nitrogen atom or elsewhere in the molecule, it opens avenues for advanced asymmetric synthesis. These chiral derivatives serve as valuable starting materials for a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enriching the toolkit for synthetic chemists. rsc.orgacs.org

Diastereoselective and Enantioselective Transformations

Chiral ynamides participate in a broad spectrum of diastereoselective and enantioselective transformations, including cycloadditions, cycloisomerizations, and rearrangements. nih.govnih.gov The stereochemical outcome of these reactions can be controlled with high precision, leading to the synthesis of enantiomerically enriched compounds. acs.orgresearchgate.net

For example, transition metal-catalyzed reactions, particularly with gold and copper, have been extensively explored. acs.orgresearchgate.net Gold catalysts can activate the ynamide triple bond towards nucleophilic attack, initiating cascade reactions that form complex heterocyclic structures. nih.gov Copper-catalyzed reactions can generate chiral donor/donor carbenes from diyne-ynamides, which then undergo asymmetric C-H insertion or cyclopropanation to yield polycyclic pyrroles with excellent enantioselectivity. researchgate.netacs.org

Acid-catalyzed transformations also provide a route to stereoselective synthesis. Brønsted acids can protonate the ynamide to form a reactive keteniminium ion, which can then engage in highly stereoselective intramolecular reactions. nih.gov For instance, the acid-catalyzed ring closure of allyl ynamide ethers bearing a chiral auxiliary can produce pharmaceutically relevant 3-isochromanones with high asymmetric induction. nih.gov

Table 2: Examples of Asymmetric Transformations with Chiral Ynamides

Reaction Type Catalyst/Reagent Product Type Stereoselectivity
[5+2] Cycloisomerization Rhodium Complex Substituted Piperidines High Diastereo- and Enantioselectivity nih.gov
Diyne Cyclization/C-H Insertion Chiral Copper Complex Polycyclic Pyrroles Good to Excellent Enantioselectivity researchgate.netacs.org
Oxidative Cyclization Zn(OTf)₂ Medium-Sized Lactams Diastereoselective nih.gov

Use of Chiral Auxiliaries (e.g., Oxazolidinone-derived ynamides)

A powerful and widely used strategy in asymmetric ynamide chemistry involves the attachment of a chiral auxiliary to the ynamide nitrogen. nih.gov Among the most successful are the Evans-type oxazolidinone auxiliaries. nih.gov These auxiliaries are readily prepared from common amino acids and can effectively control the facial selectivity of reactions at the ynamide's alkyne carbons. researchgate.net

Oxazolidinone-derived ynamides are excellent substrates for a range of stereoselective reactions. The chiral auxiliary directs incoming reagents to one face of the molecule, resulting in high diastereoselectivity. nih.gov This strategy has been successfully applied in aldol (B89426) reactions, Mannich reactions, and reductive couplings. nih.gov

For instance, the diastereoselective nickel-catalyzed reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes proceeds with high diastereomeric excess. nih.gov Similarly, these chiral ynamides can be converted into O-silyl ketene (B1206846) N,O-acetals, which then react with aldehydes to form highly substituted aldol products. nih.gov The chiral auxiliary can often be cleaved under mild conditions after the desired transformation, allowing for the recovery of the auxiliary and the isolation of the enantiomerically enriched product. researchgate.net The ability of the oxazolidinone carbonyl group to chelate with metal catalysts can also influence the regioselectivity of certain addition reactions, further enhancing the synthetic utility of these building blocks. researchgate.net

Future Directions and Emerging Research Avenues for Oct 6 Ynamide

Exploration of New Catalytic Systems for Oct-6-ynamide Activation

The activation of the ynamide triple bond is paramount to unlocking its synthetic potential. Future research will undoubtedly focus on discovering and refining catalytic systems that can activate this compound with high efficiency, regioselectivity, and stereoselectivity.

Gold Catalysis: Gold catalysts have proven to be particularly effective in activating ynamides, typically through the formation of α-imino gold carbene intermediates. academie-sciences.frpku.edu.cn Recent progress has demonstrated the power of gold-catalyzed annulations of ynamides with various partners to construct complex N-heterocycles. academie-sciences.frspringernature.com For this compound, this could translate to novel cyclization and annulation strategies, leading to previously inaccessible molecular frameworks. Gold-catalyzed oxidative cyclization/Mannich-type addition cascade reactions also represent a promising avenue for creating functionalized fluorenes bearing quaternary carbon centers. researchgate.netacs.org

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to mediate cycloaddition reactions. rsc.orgrsc.org The application of rhodium-catalyzed [2+2+2] cyclotrimerizations of ynamides with other alkynes offers a powerful, atom-economical method for synthesizing highly substituted benzene (B151609) rings. rsc.org For this compound, co-cyclization with suitable partners could lead to novel aniline (B41778) derivatives. Furthermore, rhodium-catalyzed [2+2] cycloadditions with nitroalkenes can furnish cyclobutenamides, which are valuable synthetic intermediates. rsc.orgunistra.fr

Copper Catalysis: Copper-catalyzed reactions represent a cost-effective and sustainable approach to ynamide functionalization. rsc.orgchemrxiv.orgchinesechemsoc.orgtaylorfrancis.com Recent advancements in copper-catalyzed hydroarylation of ynamides with boronic acids provide a direct route to (E)-α,β-disubstituted enamides with high regio- and stereoselectivity. chinesechemsoc.orgtaylorfrancis.com This methodology, applied to this compound, could yield a variety of structurally diverse enamides.

Photoredox and Unconventional Catalysis: Visible-light photoredox catalysis is an emerging area that offers mild and environmentally friendly reaction conditions. acs.orguantwerpen.benih.gov The generation of alkyne radical cations from ynamides under photoredox conditions opens up new avenues for hydroamination and other radical-mediated transformations. acs.orguantwerpen.be Beyond metal and light-based catalysis, the use of silylium (B1239981) ions and chiral Brønsted acids for ynamide activation is gaining traction. thieme-connect.comresearchgate.net Silylium-catalyzed carbosilylation and Brønsted acid-catalyzed asymmetric dearomatization represent novel strategies that could be applied to this compound to generate unique chiral structures. thieme-connect.comresearchgate.netdigitellinc.com

Catalytic SystemPotential Transformation of this compoundKey Features
Gold (Au)Annulations, Cycloisomerizations, Oxidative CascadesFormation of α-imino gold carbenes, access to complex N-heterocycles. academie-sciences.frpku.edu.cnspringernature.comresearchgate.netacs.org
Rhodium (Rh)[2+2+2] and [2+2] CycloadditionsAtom-economical synthesis of substituted aromatics and cyclobutenes. rsc.orgrsc.orgunistra.fracs.org
Copper (Cu)Hydroarylation, C-N Bond FormationCost-effective, sustainable, synthesis of substituted enamides. rsc.orgchemrxiv.orgchinesechemsoc.orgtaylorfrancis.com
PhotoredoxHydroamination, Radical Smiles RearrangementMild conditions, generation of alkyne radical cations. acs.orguantwerpen.benih.gov
Silylium IonCarbosilylationMetal-free activation, formation of vinylsilanes. thieme-connect.com
Chiral Brønsted AcidAsymmetric DearomatizationMetal-free enantioselective synthesis of spirocyclic compounds. researchgate.netdigitellinc.com

Development of Unprecedented Reaction Pathways

The unique reactivity of ynamides provides a fertile ground for the discovery of novel reaction pathways that lead to significant increases in molecular complexity from simple starting materials.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are a hallmark of efficient synthesis. Ynamides are excellent substrates for initiating such cascades. For instance, a benzannulation reaction between a cyclobutenone and an ynamide can proceed through a sequence of four pericyclic reactions to generate highly substituted anilines. mit.edumit.edu The application of such a strategy to this compound could lead to novel, intricately functionalized aromatic compounds. Gold-catalyzed cascade reactions of ynamides with propargylic alcohols have also been shown to produce fully substituted 2-aminofurans in a one-pot process. rsc.org

Pericyclic Reactions: Beyond the cascade sequences, individual pericyclic reactions of ynamides, such as cycloadditions and sigmatropic rearrangements, are powerful tools for ring construction. rsc.orgrsc.orgunistra.fr The participation of ynamides in [2+2], [3+2], and [4+2] cycloadditions provides access to a diverse range of carbocyclic and heterocyclic structures. rsc.orgrsc.orgunistra.fr The development of new cycloaddition partners for this compound could significantly expand the library of accessible molecular scaffolds.

Radical Cyclizations: Radical reactions offer a complementary approach to the more common polar reactions of ynamides. The radical cyclization of appropriately functionalized ynamides can lead to the formation of various nitrogen heterocycles, such as pyrrolidines and piperidines, with high regio- and stereoselectivity. thieme-connect.com This opens up possibilities for creating saturated heterocyclic systems from this compound derivatives.

Advanced Computational Studies for Predictive Synthesis

The synergy between experimental and computational chemistry is becoming increasingly crucial for accelerating the discovery and optimization of new reactions. For this compound, advanced computational studies will play a pivotal role in predicting its reactivity and guiding the development of new synthetic methodologies.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations have proven invaluable for understanding the intricate mechanisms of ynamide reactions. pku.edu.cnspringernature.comrsc.orgchinesechemsoc.orgacs.orguantwerpen.bedigitellinc.comacs.orgnih.govnih.gov For example, DFT studies have been used to rationalize the reaction pathways in gold-catalyzed intramolecular hydroalkylation of ynamides, identifying the rate-determining step and the role of the catalyst. acs.orguantwerpen.beacs.org Similar computational investigations into the activation of this compound by various catalytic systems will provide a deeper understanding of the factors controlling reactivity and selectivity. DFT can also be used to explore the mechanism of unprecedented reactions, such as the concerted antarafacial silylzincation of ynamides. nih.gov

Predictive Modeling: The future of synthetic planning lies in the ability to predict the outcomes of reactions before they are even attempted in the lab. Machine learning and other data-driven approaches are beginning to make this a reality. bohrium.com By creating datasets of ynamide reactivity and using them to train predictive models, it may become possible to forecast the most effective catalyst and reaction conditions for a desired transformation of this compound. bohrium.comnih.govmontana.edunih.gov Such models could significantly reduce the amount of empirical screening required, saving time and resources.

Computational MethodApplication to this compound ChemistryExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms for new catalytic systems and reaction pathways.Understanding of transition states, activation barriers, and factors controlling selectivity. pku.edu.cnspringernature.comrsc.orgchinesechemsoc.orgacs.orguantwerpen.bedigitellinc.comacs.orgnih.govnih.gov
Activation Strain ModelAnalysis of regio- and stereoselectivity in addition reactions.Deconstruction of the reaction barrier into strain and interaction energies to understand selectivity. nih.govresearcher.life
Machine Learning/AIDevelopment of predictive models for reactivity and selectivity.In-silico screening of catalysts and reaction conditions to guide experimental design. bohrium.comnih.govmontana.edunih.gov

Expansion of this compound Applications in Complex Molecule Synthesis Methodology

Ultimately, the value of a synthetic building block is measured by its ability to facilitate the construction of complex and valuable molecules. The unique reactivity of ynamides makes them powerful tools for the synthesis of nitrogen-containing heterocyles, which are prevalent in natural products and pharmaceuticals. nih.govmit.edubrad.ac.uksioc-journal.cnorgsyn.orgacs.orgacs.orgnih.govnih.govrsc.orgrsc.orgacs.org

Synthesis of Nitrogen Heterocycles: Ynamides are excellent precursors for a wide variety of nitrogen heterocycles. nih.govmit.edubrad.ac.uksioc-journal.cnorgsyn.orgacs.orgacs.orgnih.govnih.govrsc.orgrsc.orgacs.org For example, palladium-catalyzed coupling of o-haloanilines with terminal ynamides provides a direct route to 2-amidoindoles. acs.org Transition metal-catalyzed tandem reactions of ynamides have been employed to synthesize isoquinolones, β-carbolines, and pyrroles. acs.org The development of new annulation strategies using this compound as a building block will expand the toolkit for constructing novel heterocyclic systems.

Total Synthesis of Natural Products: The utility of ynamide chemistry has been demonstrated in the total synthesis of several natural products. brad.ac.uknih.gov For instance, a Brønsted acid-catalyzed Pictet-Spengler cyclization of an indole-tethered ynamide was a key step in the synthesis of desbromoarborescidines A and C. nih.gov The application of newly developed this compound-based methodologies to the synthesis of complex natural products will be a testament to their synthetic power. The ability to rapidly construct complex molecular scaffolds from simple precursors like this compound is a key goal in modern organic synthesis.

Q & A

Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodology : Follow ARRIVE 2.0 guidelines for experimental design, including power analysis to minimize animal use. Obtain approval from institutional animal care committees (IACUC) and document protocols in grant applications .

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